molecular formula C17H13ClFNO3 B2900939 N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide CAS No. 2309343-96-0

N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide

Cat. No.: B2900939
CAS No.: 2309343-96-0
M. Wt: 333.74
InChI Key: WCXHQEUWSKBIPU-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with chloro, furan, and fluorine groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2,2-di(furan-2-yl)ethylamine to yield the desired benzamide.

    Chlorination: The final step involves the chlorination of the benzamide using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The furan rings can undergo oxidation to form furanones or reduction to form dihydrofurans.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Furanones and other oxidized derivatives.

    Reduction Products: Dihydrofurans and reduced benzamides.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide
  • 2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide
  • 2,5-dichloro-N-(2,2-di(furan-2-yl)ethyl)benzamide

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents on the benzamide core, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-chloro-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3/c18-14-9-11(19)5-6-12(14)17(21)20-10-13(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,13H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXHQEUWSKBIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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